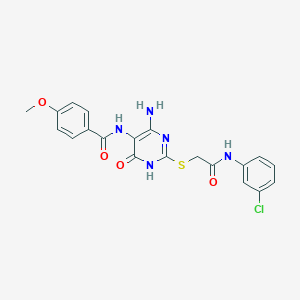

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O4S/c1-30-14-7-5-11(6-8-14)18(28)24-16-17(22)25-20(26-19(16)29)31-10-15(27)23-13-4-2-3-12(21)9-13/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLYJGGZWCKLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-component reaction involving substituted benzaldehydes and thiourea.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using 3-chlorophenylamine.

Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using 4-methoxybenzoic acid and an appropriate coupling reagent.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidinone Core

Modifications at Position 2 (Thioether Side Chain)

- Target Compound: Features a thioether-linked 2-((3-chlorophenyl)amino)-2-oxoethyl group.

- Analog from : Replaces 3-chlorophenyl with 4-ethylphenyl , increasing lipophilicity (logP) and possibly improving membrane permeability. The benzamide substituent here is 3,4-dimethoxy , enhancing hydrogen-bonding capacity compared to the target’s 4-methoxy group .

- Analog from : Substitutes 3-chlorophenyl with 3-nitrophenyl . The nitro group’s strong electron-withdrawing nature may alter reactivity or binding affinity but could reduce bioavailability due to higher polarity .

Modifications at Position 5 (Benzamide Group)

- Analog from : Incorporates a pyridin-2-ylcarbamoyl group instead of benzamide, introducing a basic nitrogen atom. This modification could enhance solubility or facilitate interactions with polar residues in target proteins .

- Analog from : Replaces the oxo group with thioxo , forming a tetrahydro-pyrimidinecarboxamide. Thioxo groups may influence metabolic stability or redox properties .

Additional Substituents

- Analog from : Includes cyano and 3,4,5-trimethoxyphenyl groups on the pyrimidine ring. The trimethoxy substituents may improve DNA intercalation or topoisomerase inhibition, common in anticancer agents .

Physicochemical and Structural Properties

*Calculated based on structural formula.

Biological Activity

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a complex organic compound with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H19ClN4O3S

- Molecular Weight : 433.91 g/mol

- CAS Number : 1282100-53-1

This structure features a pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the thioether and amine functional groups in this compound suggests potential inhibition of tumor cell proliferation. A study demonstrated that derivatives of pyrimidine compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antiviral Activity

The compound's ability to inhibit viral replication has been explored in various studies. Analogues of similar structures have shown effectiveness against human adenoviruses (HAdV), with some exhibiting selectivity indexes greater than 100. This suggests that this compound may also possess antiviral properties by targeting viral DNA replication processes .

The mechanisms through which this compound exerts its biological effects appear to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair.

- Induction of Apoptosis : The interaction with cellular pathways that regulate apoptosis may be a critical aspect of its anticancer activity.

- Modulation of Immune Response : Some studies suggest that related compounds can modulate immune responses, enhancing the body’s ability to fight infections.

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrimidine-based compounds for their anticancer activity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value in the low micromolar range. The mechanism was attributed to cell cycle arrest and subsequent apoptosis induction .

Case Study 2: Antiviral Screening

In another study focusing on antiviral properties, several derivatives were screened for their ability to inhibit HAdV replication. Among them, one derivative showed an IC50 value of 0.27 μM, indicating strong antiviral activity with low cytotoxicity (CC50 = 156.8 μM). This highlights the potential for further development of this compound as an antiviral agent.

Data Table: Biological Activity Summary

| Biological Activity | Assessed Compound | IC50 (μM) | CC50 (μM) | Mechanism |

|---|---|---|---|---|

| Anticancer | N-(4-amino...) | Low | High | Apoptosis induction |

| Antiviral | N-(4-amino...) | 0.27 | 156.8 | DNA replication inhibition |

Q & A

Q. What are the key synthetic steps for preparing this compound, and what reaction conditions are critical?

The synthesis involves multi-step reactions:

- Pyrimidinone core formation : Cyclization of thiourea derivatives with β-keto esters under acidic or basic conditions to form the 1,6-dihydropyrimidin-6-one scaffold .

- Thioether linkage introduction : Reaction of a thiol-containing intermediate (e.g., 2-((3-chlorophenyl)amino)-2-oxoethyl thiol) with a halogenated pyrimidinone derivative using polar aprotic solvents like DMF or DCM, often with a base (e.g., triethylamine) to deprotonate the thiol .

- Amide coupling : Use of coupling agents like HBTU or HATU with DIPEA in DMF to attach the 4-methoxybenzamide moiety to the pyrimidinone core .

- Critical conditions : Temperature control (typically 0–80°C), inert atmosphere for moisture-sensitive steps, and HPLC monitoring to ensure >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- 1H/13C NMR : Confirm regiochemistry of the pyrimidinone ring, thioether linkage, and amide substituents. Aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ 165–175 ppm) are critical .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C21H19ClN6O4S) and detect isotopic patterns for sulfur and chlorine .

- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and UV detection at 254 nm .

Q. How do functional groups influence the compound’s chemical reactivity?

- Thioether group : Susceptible to oxidation (e.g., forming sulfoxides), requiring storage under inert conditions. It also enhances lipophilicity, impacting membrane permeability .

- Pyrimidinone ring : Hydrogen-bonding capacity at N1 and O6 influences interactions with biological targets like kinases or proteases .

- Methoxybenzamide moiety : Electron-donating methoxy group stabilizes the aromatic ring, affecting π-π stacking in target binding .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the thioether coupling step?

- Design of Experiments (DoE) : Systematically vary solvent (e.g., DMF vs. acetonitrile), base (e.g., K2CO3 vs. Et3N), and temperature to identify optimal conditions .

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Computational modeling : Apply quantum mechanical calculations (e.g., DFT) to predict transition-state energetics and guide solvent selection .

Q. How should researchers resolve contradictions in reported biological activity (e.g., varying IC50 values)?

- Purity validation : Re-test the compound using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities or degradation products .

- Assay standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (e.g., DMSO concentration) .

- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity and kinetics .

Q. What computational strategies predict the compound’s interaction with kinase targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets, focusing on hydrogen bonds with the pyrimidinone core and hydrophobic interactions with the 3-chlorophenyl group .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of predicted binding modes and identify key residues (e.g., hinge-region lysines) .

- QSAR modeling : Corporate substituent effects (e.g., electron-withdrawing groups on the benzamide) to refine activity predictions .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

- Prodrug design : Introduce phosphate or PEG groups at the pyrimidinone N1 position, which are cleaved enzymatically in vivo .

- Co-solvent systems : Use cyclodextrin complexes or lipid nanoparticles to enhance dissolution while maintaining >90% bioactivity .

- Structural modifications : Replace the methoxy group with a morpholine ring to increase polarity without altering target affinity .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced selectivity?

- Bioisosteric replacement : Substitute the thioether with sulfone or sulfonamide groups to modulate electron density and steric bulk .

- Substituent scanning : Synthesize analogs with halogens (F, Br) or methyl groups on the benzamide ring to explore hydrophobic pocket interactions .

- Fragment-based screening : Use X-ray crystallography to identify auxiliary binding sites for hybrid molecule design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.